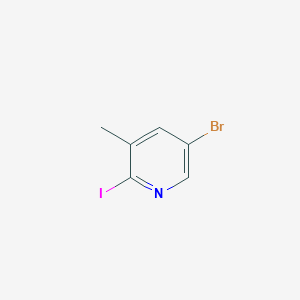

5-Bromo-2-iodo-3-methylpyridine

Beschreibung

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound, is a cornerstone of organic chemistry. numberanalytics.comalgoreducation.com Its structure, which is similar to benzene (B151609) but with one carbon atom replaced by nitrogen, imparts a unique set of properties that make it a versatile participant in a multitude of chemical reactions. numberanalytics.comfiveable.me The nitrogen atom introduces a dipole moment and basicity, allowing pyridine and its derivatives to act as nucleophiles, ligands in metal catalysis, and key components in deprotonation reactions. algoreducation.comfiveable.me

The significance of pyridine derivatives extends across various industries. In the pharmaceutical sector, the pyridine ring is a common feature in numerous drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.comlifechemicals.com The agrochemical industry utilizes pyridine derivatives for the synthesis of insecticides, herbicides, and fungicides. numberanalytics.com Furthermore, these compounds are integral to the development of functional materials like conducting polymers. numberanalytics.com The widespread presence of the pyridine scaffold in natural products such as vitamins and coenzymes further underscores its fundamental role in chemistry and biology. lifechemicals.com

Role of Halogen Substituents in Pyridine Reactivity

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the pyridine ring dramatically influences its chemical reactivity. Halogens are electron-withdrawing groups, which can activate the pyridine ring towards certain types of reactions, particularly nucleophilic aromatic substitution. This is a crucial feature, as the electron-deficient nature of the pyridine ring itself can make it resistant to some synthetic transformations. nih.gov

The position of the halogen substituent on the pyridine ring is a critical determinant of its reactivity. For instance, halogens at the 2- and 4-positions can be displaced by nucleophiles through an SNAr (Substitution Nucleophilic Aromatic) mechanism. nih.govresearchgate.net The specific halogen also plays a role; for example, iodine is often a better leaving group than bromine or chlorine in many cross-coupling reactions. This differential reactivity allows for selective functionalization of di- or poly-halogenated pyridines, a powerful strategy in multi-step syntheses. sigmaaldrich.com Regioselective halogenation reactions are therefore vital for creating a diverse range of halopyridine building blocks for use in drug discovery and agrochemical development. chemrxiv.orgnih.gov

Overview of 5-Bromo-2-iodo-3-methylpyridine as a Key Intermediate

Among the vast family of halogenated pyridines, this compound has emerged as a particularly valuable synthetic intermediate. echemi.com Its structure, featuring a bromine atom at the 5-position, an iodine atom at the 2-position, and a methyl group at the 3-position, provides multiple reaction sites with distinct reactivities.

The presence of two different halogen atoms allows for selective, stepwise transformations. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. This enables chemists to first introduce a new substituent at the 2-position by leveraging the reactivity of the iodine atom, and then subsequently modify the 5-position via the bromine atom. This stepwise approach is a powerful tool for the construction of complex molecular architectures.

The utility of this compound is evident in its application as a key building block in the synthesis of various high-value molecules. For example, it is a crucial intermediate in the preparation of certain pharmaceutical compounds, including those with potential anticancer and antibiotic properties. Its role in facilitating the creation of complex organic molecules underscores the importance of dihalogenated pyridines in modern synthetic chemistry.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 376587-52-9 |

| Molecular Formula | C₆H₅BrIN |

| Molecular Weight | 297.92 g/mol |

| Boiling Point | 279.9°C at 760 mmHg |

| Density | 2.171 g/cm³ |

| Refractive Index | 1.646 |

| Source: echemi.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-iodo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEVEMCJHLQDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433452 | |

| Record name | 5-Bromo-2-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376587-52-9 | |

| Record name | 5-Bromo-2-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Pathways of 5 Bromo 2 Iodo 3 Methylpyridine

Nucleophilic Substitution Reactions

The bromine and iodine atoms on the 5-Bromo-2-iodo-3-methylpyridine ring are susceptible to nucleophilic substitution. The carbon-iodine bond is weaker than the carbon-bromine bond, making the iodo group a better leaving group. Consequently, nucleophilic substitution reactions can often be directed selectively to the 2-position.

Studies on similar N-methylpyridinium ions have shown that the reactivity order for leaving groups in nucleophilic aromatic substitution (SNAr) can vary. nih.gov While a common trend is F > Cl ≈ Br > I, in some cases, the order is observed as 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This highlights that the specific reaction conditions and the nature of the nucleophile play a crucial role in determining the outcome of the reaction. For this compound, the higher electrophilicity of the 2-position, as predicted by computational methods like Density Functional Theory (DFT), further supports its susceptibility to nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. rhhz.net Palladium-catalyzed reactions are particularly prominent in this context. mdpi.com

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating biaryl compounds by coupling an organohalide with a boronic acid in the presence of a palladium catalyst and a base. mdpi.comwikipedia.org In the case of this compound, the significant difference in reactivity between the C-I and C-Br bonds allows for selective coupling. The iodo group undergoes coupling at lower temperatures (60–80°C) compared to the bromo group (100–120°C). This differential reactivity enables the selective replacement of the iodine atom while retaining the bromine atom, which can then be used for subsequent transformations.

A typical Suzuki reaction with this substrate involves a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.com

Table 1: Suzuki Cross-Coupling Reaction Parameters

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | K₃PO₄ |

| Solvent | 1,4-Dioxane/Water |

| Temperature | 85-95 °C |

| Reactants | Arylboronic acids |

This table summarizes common conditions for Suzuki cross-coupling reactions involving similar bromo-pyridine derivatives. mdpi.com

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is another key cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.org Similar to the Suzuki reaction, the higher reactivity of the C-I bond in this compound allows for the selective alkynylation at the 2-position.

The reaction can be performed under mild conditions, often at room temperature, which is advantageous for the synthesis of complex molecules. wikipedia.org The choice of catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and the reaction conditions can be tailored to achieve the desired outcome. libretexts.org

Palladium-Catalyzed Arylation and Alkynylation

Palladium catalysis extends beyond Suzuki and Sonogashira reactions to include direct C-H arylation and other alkynylation methods. rsc.org These reactions offer alternative pathways for functionalizing the pyridine (B92270) ring. Palladium-catalyzed direct arylation, for instance, allows for the formation of C-C bonds by activating a C-H bond on one coupling partner and a C-X bond on the other. rsc.org

In the context of this compound, palladium-catalyzed reactions facilitate the synthesis of complex heterocyclic structures that are valuable in drug discovery. The selective nature of these reactions, again favoring the more labile C-I bond, is a critical aspect of their utility.

Derivatization Strategies via Halogen Selectivity

The differential reactivity of the bromine and iodine substituents is a cornerstone of the synthetic utility of this compound. The C-I bond is more readily cleaved in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for a stepwise functionalization strategy.

First, a coupling reaction such as a Suzuki or Sonogashira reaction can be performed selectively at the 2-position, where the iodine atom is located. The resulting 2-substituted-5-bromo-3-methylpyridine can then undergo a second cross-coupling reaction at the 5-position to introduce a different functional group. This sequential approach provides a powerful tool for the synthesis of unsymmetrically substituted 2,5-dipyridyl derivatives.

Table 2: Halogen Reactivity in Cross-Coupling Reactions

| Halogen | Position | Bond Strength | Reactivity | Typical Coupling Temperature |

|---|---|---|---|---|

| Iodine | 2 | Weaker | Higher | 60-80 °C |

| Bromine | 5 | Stronger | Lower | 100-120 °C |

This table illustrates the differential reactivity of the halogen substituents in this compound.

Multi-Component Reactions

While specific examples of multi-component reactions (MCRs) directly involving this compound are not extensively detailed in the provided search results, the structural motifs present in this compound are relevant to MCRs. MCRs are powerful synthetic tools that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net

The pyridine core and the reactive halogen handles of this compound make it a potential candidate for inclusion in the design of novel MCRs to generate diverse molecular scaffolds, particularly for the synthesis of libraries of compounds for drug discovery.

Applications in Pharmaceutical Development

Synthesis of Drug Candidates and Intermediates

The utility of 5-Bromo-2-iodo-3-methylpyridine as a precursor is well-documented in the synthesis of a variety of drug candidates and complex intermediates. Its activated pyridine (B92270) ring, a result of the electron-withdrawing effects of the halogen atoms, readily participates in nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the efficient assembly of molecules designed to interact with specific biological targets.

The development of targeted cancer therapies has greatly benefited from intermediates like this compound. It is a key component in the synthesis of various anti-cancer agents, most notably tyrosine kinase inhibitors (TKIs). TKIs are a class of drugs that block the action of tyrosine kinases, enzymes that are crucial for cell signaling pathways controlling growth, proliferation, and differentiation. Dysregulation of these kinases is a hallmark of many cancers.

The pyridine scaffold is a common feature in many TKIs, and this compound provides a reliable route for creating derivatives with potent inhibitory activity. For instance, it is utilized in the synthesis of Pyridoclax, a compound designed to target the anti-apoptotic protein Mcl-1. High levels of Mcl-1 are associated with resistance to conventional cancer therapies, and Pyridoclax has demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells, especially when used in combination with other targeted molecules.

While the core structure of Lonafarnib, a farnesyltransferase inhibitor used to treat progeria and certain cancers, is based on a benzo nih.govmdpi.comcyclohepta[1,2-b]pyridine ring system, the broader field of kinase inhibitor synthesis frequently employs brominated pyridine intermediates to build the necessary pharmacophores for effective enzyme inhibition. nih.govnewdrugapprovals.org

Chronic inflammation is an underlying factor in numerous diseases. Research has shown that derivatives synthesized from pyridine scaffolds can exhibit significant anti-inflammatory properties. Studies involving compounds related to this compound have pointed towards the inhibition of key inflammatory signaling molecules. One of the primary mechanisms identified is the inhibition of p38 mitogen-activated protein kinase (MAPK), a central regulator of inflammatory cytokine production. By blocking the p38 MAPK pathway, these compounds can reduce the cellular release of pro-inflammatory mediators, highlighting their potential in treating inflammatory conditions.

The rise of antibiotic-resistant bacteria presents a major global health challenge, necessitating the development of new antimicrobial agents. This compound serves as a valuable starting material in this area. It contributes to the synthesis of novel antibiotic structures designed to be effective against resistant bacterial strains. Furthermore, research into related pyridine derivatives has demonstrated promising antimicrobial and antibiofilm activities. For example, a study on derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001) revealed that one compound, in particular, was highly potent against Escherichia coli, achieving an inhibition value of 91.95%. mdpi.com Such findings underscore the potential of this chemical scaffold in generating new leads for antimicrobial drug discovery. mdpi.comnih.gov

Modulation of Biological Pathways

The therapeutic effect of a drug is defined by its ability to modulate specific biological pathways. Intermediates like this compound are instrumental in creating molecules that can interact with and inhibit key components of these pathways, such as enzymes and receptors.

Enzyme inhibition is a primary mechanism of action for a vast number of drugs. The molecular frameworks derived from this compound have been central to the development of potent inhibitors for several enzyme classes. The most prominent examples are found in oncology with the targeting of various kinases. The flexibility of its chemical structure allows for the design of molecules that fit precisely into the ATP-binding pocket of these enzymes, preventing their function and halting downstream signaling.

| Target Enzyme | Therapeutic Area | Role of this compound Derivative |

| Tyrosine Kinases | Cancer | Serves as a precursor to inhibitors that block aberrant cell signaling pathways, crucial for tumor growth and survival. |

| Mcl-1 | Cancer | Used in the synthesis of Pyridoclax, which inhibits this anti-apoptotic protein, promoting cancer cell death. |

| p38 MAPK | Inflammation | Forms the basis for compounds that inhibit this kinase, leading to a reduction in the production of inflammatory cytokines. |

| Farnesyltransferase | Cancer, Progeria | While not a direct precursor to Lonafarnib, the broader class of brominated pyridines are key in synthesizing various enzyme inhibitors. Lonafarnib itself inhibits farnesyltransferase. nih.gov |

| Target Receptor/Site | Associated Drug Class | Binding Interaction Details |

| Kinase ATP-Binding Pocket | Tyrosine Kinase Inhibitors | The pyridine core, derived from the intermediate, often forms hydrogen bonds with the hinge region of the kinase, acting as an anchor for the inhibitor. |

| Allosteric Sites | Kinase Inhibitors | Modifications enabled by the reactive handles on the pyridine ring can lead to inhibitors that bind to allosteric sites, offering a different mechanism of inhibition. |

| EGFR | Anti-cancer Agents | Derivatives are designed to bind to the Epidermal Growth Factor Receptor, blocking signaling that leads to cell proliferation. |

Transient Receptor Potential Ion Channel Inhibition (e.g., TRPA1)

The Transient Receptor Potential Ankryin 1 (TRPA1) ion channel is a significant target in drug discovery, particularly for pain, inflammation, and respiratory conditions. While there is extensive research on TRPA1 inhibitors, direct studies specifically investigating this compound as a TRPA1 inhibitor are not prominently found in publicly available scientific literature.

However, the core structure of this compound is relevant to the synthesis of novel molecules that could potentially modulate TRPA1 activity. The development of TRPA1-targeting drugs often involves the creation of libraries of compounds with diverse chemical structures to identify potent and selective inhibitors. The di-halogenated nature of this compound makes it an ideal starting material for such synthetic endeavors. The bromine and iodine atoms provide two distinct reactive sites for cross-coupling reactions, enabling the introduction of various functional groups that are crucial for interaction with the TRPA1 channel.

Structure-Activity Relationship (SAR) Studies of Pyridine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR studies have been instrumental in optimizing their therapeutic potential for various targets.

In the context of this compound, its utility in SAR studies is significant. By systematically modifying the pyridine core at the bromo and iodo positions, medicinal chemists can synthesize a series of analogues. Comparing the biological activities of these new compounds helps in elucidating the key structural features required for a desired pharmacological effect. For instance, replacing the bromine or iodine with different aryl or alkyl groups can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

Applications in Agrochemical Research

Formulation of Herbicides

In the field of herbicide development, pyridine-based compounds are integral to the creation of molecules that can effectively control weed growth without causing harm to crops. While direct synthetic routes from 5-Bromo-2-iodo-3-methylpyridine to specific herbicides are not readily found in public domain literature, the use of closely related analogues like 2-Amino-5-bromo-3-methylpyridine as a building block for herbicides is an indicator of the potential utility of this class of compounds. The functional groups on this compound offer multiple reaction sites for the synthesis of novel herbicidal molecules. Research in this area often focuses on creating derivatives that can inhibit specific enzymes in weeds, leading to their selective destruction.

Table 1: Potential Reactions for Herbicide Synthesis Intermediates

| Reaction Type | Reactant | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | Aryl-substituted pyridines |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted pyridines |

This table represents potential synthetic pathways for creating herbicide intermediates from halogenated pyridines like this compound, based on common organic chemistry reactions.

Formulation of Fungicides

The development of effective fungicides is critical for protecting crops from a wide range of fungal diseases. Pyridine (B92270) derivatives have been successfully incorporated into the structures of numerous fungicidal compounds. The unique electronic properties conferred by the halogen and methyl substituents on this compound make it a valuable precursor for creating new fungicidal agents. Research has shown that novel heterocyclic compounds containing pyridine moieties can act as potent inhibitors of fungal growth. The synthesis of such compounds may involve the strategic modification of intermediates like this compound to optimize their efficacy against specific fungal pathogens.

Development of Pesticide Products

In the broader context of pesticide development, which includes insecticides and other crop protection agents, halogenated pyridines are well-established building blocks. For instance, the structurally related compound 3-Bromo-2-chloro-5-methylpyridine is recognized as an essential intermediate in the creation of next-generation crop protection solutions. A patent related to isoxazoline derivatives with insecticidal properties includes this compound in its list of chemical compounds, suggesting its potential role as a precursor in the synthesis of novel insecticides. The development of new pesticides often involves the synthesis and screening of a large library of compounds, and intermediates like this compound are crucial for generating this chemical diversity.

Table 2: Research Areas for Pesticide Development with Pyridine Intermediates

| Research Area | Focus | Potential Application |

|---|---|---|

| Neonicotinoid Analogs | Synthesis of novel structures that target insect nicotinic acetylcholine receptors. | Development of new insecticides with improved selectivity and environmental profiles. |

| Ryanodine Receptor Modulators | Creation of compounds that disrupt calcium channels in insects. | Formulation of potent insecticides for the control of chewing pests. |

This table outlines potential research directions for the use of pyridine intermediates in the development of new pesticide products.

Applications in Materials Science

Precursor for Functional Materials Synthesis

5-Bromo-2-iodo-3-methylpyridine serves as a crucial intermediate in the synthesis of complex organic molecules and polymers destined for high-performance applications. The presence of both bromine and iodine on the pyridine (B92270) ring allows for regioselective functionalization through reactions such as Suzuki and Stille cross-coupling. This enables the precise construction of conjugated systems and polymeric chains with desired functionalities. The electron-withdrawing nature of the pyridine ring, further influenced by the halogen atoms, activates the molecule for various chemical transformations.

The utility of this compound as a precursor extends to the development of polymers and coatings with enhanced durability and resistance to environmental factors. By incorporating this pyridine derivative into polymer backbones, it is possible to impart specific electronic properties required for applications in electronics.

Table 1: Reactivity of this compound in Synthesis

| Functional Group | Position | Reactivity | Potential Reactions | Resulting Structures |

| Iodine | 2 | More reactive | Suzuki, Stille, Sonogashira | Biaryl compounds, alkynyl-substituted pyridines |

| Bromine | 5 | Less reactive | Suzuki, Stille, Buchwald-Hartwig | Further functionalized pyridine derivatives |

| Methyl Group | 3 | Modifies electronic properties | N/A (influences reactivity) | Steric and electronic tuning of the final molecule |

| Pyridine Ring | N/A | Electron-deficient | Coordination with metals | Organometallic complexes |

Organic Optoelectronic Materials

The development of organic materials for optoelectronic devices is a rapidly advancing field, and substituted pyridines are key components in many of these materials. While direct and extensive research on this compound in optoelectronic devices is still emerging, its structural features suggest significant potential in this area.

In the realm of organic light-emitting diodes (OLEDs), the design of the emitter and host materials is critical for achieving high efficiency and stability. Phosphorescent OLEDs (PhOLEDs), in particular, rely on organometallic complexes that can harness both singlet and triplet excitons. Pyridine-based ligands are frequently used in the synthesis of these phosphorescent emitters. The ability to functionalize this compound at two different positions makes it an attractive building block for creating novel ligands for iridium(III) or platinum(II) complexes, which are common in blue and green PhOLEDs. The methyl group can also help in tuning the solubility and film-forming properties of the final material.

In the context of organic solar cells, particularly perovskite and dye-sensitized solar cells, hole-transport materials (HTMs) play a crucial role in extracting and transporting positive charge carriers to the electrode. The efficiency and stability of these devices are highly dependent on the properties of the HTM. Pyridine-containing compounds are being explored for the synthesis of new and efficient HTMs. The versatile reactivity of this compound allows for its incorporation into larger molecular structures that can be designed to have the appropriate energy levels and charge mobility for effective hole transport.

Advanced Materials with Tailored Properties

The synthesis of advanced materials with precisely controlled properties is a primary goal of modern materials science. This compound is a valuable tool in this endeavor due to its capacity to act as a building block for materials with specific, pre-determined characteristics. Its use in the production of polymers and coatings can lead to materials with enhanced thermal stability, chemical resistance, and specific electronic functionalities.

For instance, derivatives of similar bromo-pyridines have been investigated as potential chiral dopants for liquid crystals. This suggests that functionalization of this compound could lead to novel materials for display technologies and other advanced optical applications.

Table 2: Potential Applications of this compound Derivatives in Advanced Materials

| Application Area | Desired Property | Role of this compound |

| Specialty Polymers | Enhanced durability, specific electronic properties | Incorporation into the polymer backbone |

| Protective Coatings | Environmental resistance | Forms a robust, cross-linked network |

| Liquid Crystals | Chiral doping | Precursor for chiral dopant synthesis |

| Organic Electronics | Charge transport, light emission | Building block for active layer materials |

Computational and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 5-Bromo-2-iodo-3-methylpyridine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine its most stable conformation. researchgate.netnih.gov These foundational calculations are the basis for deriving many of the properties discussed below, including molecular orbitals, reactivity indices, and electrostatic potential. The electron-withdrawing effects of the bromine and iodine atoms, coupled with the electron-donating methyl group, create a unique electronic environment on the pyridine (B92270) ring, which DFT can quantify with high accuracy.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com

HOMO: The HOMO represents the orbital with the highest energy that is occupied by electrons. It acts as an electron donor, and its energy level is related to the ionization potential. For substituted pyridines, the HOMO is often distributed over the pyridine ring and the halogen atoms. researchgate.net

LUMO: The LUMO is the lowest energy orbital that is unoccupied. It acts as an electron acceptor, and its energy relates to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large gap indicates high kinetic stability. researchgate.net For this compound, the interplay of the different substituents significantly influences this energy gap.

Reactivity Indices

From the HOMO and LUMO energy values derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. researchgate.net These indices help in understanding the molecule's susceptibility to electrophilic or nucleophilic attack.

| Reactivity Index | Symbol | Significance |

| Electronegativity | χ | The ability of an atom or molecule to attract electrons. |

| Chemical Potential | µ | The escaping tendency of an electron from an equilibrium system. It is the negative of electronegativity. researchgate.net |

| Global Hardness | η | Measures the resistance to change in the electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap. researchgate.net |

| Global Softness | S | The reciprocal of global hardness, indicating the molecule's polarizability and reactivity. researchgate.net |

| Electrophilicity Index | ω | A measure of the energy lowering of a molecule when it accepts electrons from the environment. researchgate.net |

These parameters are crucial for predicting how this compound will behave in different chemical environments, particularly in complex organic syntheses.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a vital tool for visualizing the charge distribution and predicting the reactive sites within a molecule. mdpi.comechemi.com An MEP map displays the electrostatic potential on the electron density surface, color-coded to indicate different charge regions.

Negative Regions (Red/Yellow): These areas correspond to electron-rich sites and are susceptible to electrophilic attack. In this compound, such regions are expected around the electronegative nitrogen atom of the pyridine ring and, to a lesser extent, the bromine and iodine atoms due to their lone pairs of electrons. researchgate.netmdpi.com

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the methyl group and the pyridine ring typically exhibit positive potential.

Neutral Regions (Green): These areas have a near-zero potential.

The MEP map for this molecule provides a clear visual guide to its reactivity, highlighting the nitrogen atom as a primary site for protonation and coordination, and indicating the electrophilic and nucleophilic centers that govern its reaction pathways. researchgate.netechemi.com

Dipole Moment Calculations

The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of charge across the molecule. DFT calculations can predict the magnitude and direction of the dipole moment. Due to the asymmetric arrangement of the highly electronegative bromine, iodine, and nitrogen atoms, this compound is a polar molecule with a significant dipole moment. This polarity influences its physical properties, such as solubility and boiling point, and its interactions with other polar molecules and solvents.

Prediction of Spectroscopic Properties (e.g., NMR, LC-MS, UPLC)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data for structure verification.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around the nuclei. For this compound, the predicted shifts would show distinct signals for the methyl protons and the two aromatic protons, with their positions influenced by the electronic effects of the bromo and iodo substituents.

Mass Spectrometry (LC-MS, UPLC): While direct prediction of a full mass spectrum is complex, computational methods can provide the exact mass of the molecule and its isotopes, which is fundamental for high-resolution mass spectrometry (HRMS). Commercial suppliers indicate the availability of experimental LC-MS and UPLC data for this compound, which would be used to confirm its purity and identity. bldpharm.com Predicted properties like the topological polar surface area (TPSA) and partition coefficient (XLogP3) are also computationally derived and are useful in predicting the chromatographic behavior of the molecule.

Table of Calculated Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 297.92 g/mol | echemi.com |

| Exact Mass | 296.86501 u | echemi.com |

| Density | 2.171 g/cm³ | echemi.com |

| Boiling Point | 279.9°C at 760 mmHg | echemi.com |

| XLogP3 | 2.6 | echemi.com |

| Topological Polar Surface Area | 12.9 Ų | echemi.com |

| Complexity | 99.1 | echemi.com |

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of highly substituted pyridines often involves multi-step processes that can be resource-intensive. Future research is increasingly focused on developing more efficient and environmentally benign synthetic pathways. Green chemistry principles—such as using safer solvents, reducing waste, and employing catalytic methods—are at the forefront of this evolution. mdpi.com

Current synthetic strategies for related compounds often rely on sequential halogenation, which can present challenges in controlling regioselectivity. google.com Emerging research aims to refine these methods through one-pot procedures and the use of milder, more selective reagents. nih.gov For instance, the development of high-pressure Q-tube-assisted strategies for constructing pyridine (B92270) rings demonstrates a move towards safer and more efficient protocols that offer high atom economy and simple purification processes. nih.gov Another avenue of exploration is the use of ligand-free metal-catalyzed reactions, which are attractive for their cost-effectiveness and sustainability in industrial applications. rsc.org

Future work on 5-Bromo-2-iodo-3-methylpyridine will likely focus on adapting these green principles. This could involve developing catalytic systems that avoid harsh conditions or creating novel one-pot syntheses from simple precursors that minimize intermediate isolation steps and solvent usage. nih.govresearchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

Expanding the Scope of Cross-Coupling Partners

The differential reactivity of the C-I and C-Br bonds in this compound makes it an ideal substrate for sequential cross-coupling reactions, a cornerstone of modern organic synthesis. nih.gov Palladium-catalyzed reactions like the Suzuki-Miyaura, Stille, and Negishi couplings are routinely used to form new carbon-carbon bonds. researchgate.netmdpi.com The higher reactivity of the C-I bond allows for selective functionalization at the 2-position, leaving the C-Br bond at the 5-position available for a subsequent, different coupling reaction. nih.govacs.org

While arylboronic acids are common coupling partners, future research is focused on expanding the toolkit to include a wider variety of functionalities. nih.gov A significant emerging area is the use of alkyl sulfinates as cross-coupling partners, which allows for the direct and stereospecific installation of alkyl groups, including complex bioisosteres like cyclopropyl (B3062369) and cyclobutyl groups. researchgate.net This method simplifies the synthesis of molecules with greater three-dimensional complexity, which is highly desirable in drug design. researchgate.net Furthermore, advances in catalyst design are enabling the coupling of previously challenging partners, such as secondary alkylzinc reagents, with high selectivity. nih.gov The development of catalysts that can operate under milder, ligand-free conditions also represents a significant step forward. rsc.orgresearchgate.net

For this compound, these advancements open the door to creating novel derivatives that were previously difficult to access. The ability to introduce diverse alkyl and heteroaryl groups will vastly expand the chemical space available for exploration in medicinal chemistry and materials science.

Table 2: Potential Cross-Coupling Partners for this compound

Exploration of New Biological Activities and Therapeutic Targets

Pyridine-based compounds are ubiquitous in medicine, forming the core of drugs for a vast range of diseases, including cancer, bacterial infections, and inflammatory conditions. nih.govnih.gov this compound is a known intermediate in the synthesis of tyrosine kinase inhibitors, a critical class of anticancer drugs. nih.govrsc.org However, the future of this compound lies in exploring its potential to generate derivatives with novel biological activities.

Emerging research on related pyridine scaffolds has revealed a wide spectrum of pharmacological properties. For example, certain pyridine derivatives show promise as anti-inflammatory agents, inhibitors of influenza endonuclease, and even as compounds that can stabilize or destabilize noncanonical DNA structures like G-quadruplexes and i-motifs, which are implicated in gene regulation. mdpi.comacs.org Other studies have highlighted the potential of pyridine-containing molecules as potent antibacterial agents, even against multidrug-resistant strains like MRSA. nih.govnih.gov

The next wave of research will likely involve using this compound as a starting point to build libraries of novel compounds. These derivatives can then be screened for a wide array of biological activities, potentially identifying new leads for therapeutic targets beyond kinase inhibition, such as those involved in neurodegenerative diseases, metabolic disorders, or infectious diseases. nih.gov

Table 3: Potential Biological Activities and Therapeutic Targets for Derivatives

Design and Synthesis of Advanced Functional Materials

Beyond pharmaceuticals, the unique electronic and structural properties of this compound make it a promising candidate for the development of advanced functional materials. The pyridine ring can be incorporated into polymers and other macromolecules to create materials with specific optical, electronic, or responsive properties. researchgate.net

One major area of future research is the synthesis of pyridine-functional polymers using controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govnih.govresearchgate.net This method allows for the creation of well-defined block copolymers where the pyridine units can impart pH-responsiveness or metal-coordinating abilities. nih.gov Such "smart" materials could have applications in sensors, drug delivery systems, or as catalysts.

Furthermore, the di-halogenated nature of this compound makes it an excellent monomer for producing conjugated polymers through cross-coupling polymerization reactions. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net The ability to precisely tune the electronic properties of the polymer by selecting different co-monomers to couple with the pyridine unit is a significant advantage. Future work will focus on synthesizing novel polymers from this building block and characterizing their material properties for these high-tech applications.

Computational Design of New Pyridine-Based Compounds

The process of drug discovery and materials design is being revolutionized by computational methods. researchgate.net In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and Density Functional Theory (DFT) calculations, allow researchers to predict the properties of molecules before they are synthesized, saving significant time and resources. nih.govfrontiersin.org

For pyridine-based compounds, DFT calculations are used to understand electronic structure, predict reaction outcomes, and elucidate mechanistic pathways. researchgate.net This is particularly valuable for a molecule like this compound, where understanding the relative reactivity of the two halogen sites is crucial for planning synthetic strategies.

Looking forward, computational design will play an even larger role. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful approaches for identifying novel kinase inhibitors and other therapeutic agents. nih.gov Algorithms can be used to design new pyridine derivatives with optimized properties, such as improved binding affinity to a target protein, better brain penetration, or lower predicted toxicity. rsc.org For instance, computational screening can identify which modifications to the this compound scaffold are most likely to yield a potent and selective inhibitor for a specific kinase. rsc.orgrsc.org This predictive power accelerates the design-synthesize-test cycle, paving the way for the rapid development of new drugs and materials.

Table 4: Key Computational Parameters in Pyridine-Based Drug Design

Table of Mentioned Compounds

Q & A

What are the most reliable synthetic routes for preparing 5-Bromo-2-iodo-3-methylpyridine, and how do reaction conditions influence halogenation regioselectivity?

Methodological Answer:

The synthesis typically involves sequential halogenation of a pyridine precursor. A common approach is:

- Step 1: Bromination of 3-methylpyridine derivatives using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions to introduce the bromine atom at the 5-position .

- Step 2: Iodination at the 2-position via directed ortho-metalation (DoM) or halogen-exchange reactions. For example, using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., FeCl₃) to enhance electrophilic substitution .

Key Variables:

- Temperature control (0–25°C) to minimize dihalogenation byproducts.

- Solvent polarity (e.g., dichloromethane vs. DMF) impacts reaction rates and selectivity.

- Steric effects from the 3-methyl group can direct halogenation to the 2- and 5-positions.

What spectroscopic and chromatographic methods are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H NMR: The 3-methyl group appears as a singlet (~δ 2.4–2.6 ppm). Aromatic protons at positions 4 and 6 show coupling patterns (e.g., doublet for H-4 due to coupling with H-6) .

- ¹³C NMR: Distinct signals for carbons bearing halogens (C-I: ~95–100 ppm; C-Br: ~110–115 ppm) .

- Mass Spectrometry (HRMS): Molecular ion peak at m/z 297.87 (C₇H₆BrIN⁺) with isotopic patterns confirming Br and I .

- HPLC-PDA: Purity assessment using a C18 column (acetonitrile/water gradient) to resolve halogenated byproducts .

How should researchers mitigate hazards associated with handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Waste Disposal: Halogenated waste must be segregated and treated with neutralizing agents (e.g., sodium thiosulfate for iodine) before disposal .

- Spill Management: Absorb with inert material (vermiculite) and avoid aqueous rinsing to prevent uncontrolled reactions .

How does the reactivity of the iodo substituent in this compound compare to bromine in cross-coupling reactions?

Advanced Analysis:

The iodo group undergoes Ullmann or Suzuki-Miyaura couplings at lower temperatures (60–80°C) compared to bromine (100–120°C) due to weaker C-I bonds. Example:

- Suzuki Reaction: Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids, selectively replacing iodine while retaining bromine .

Data Table:

| Halogen | Bond Dissociation Energy (kJ/mol) | Typical Coupling Temp (°C) |

|---|---|---|

| I | 234 | 60–80 |

| Br | 285 | 100–120 |

What computational methods predict the regioselectivity of further functionalization in this compound?

Advanced Analysis:

- DFT Calculations: Analyze Fukui indices to identify electrophilic/nucleophilic sites. The 2-iodo position shows higher electrophilicity, making it prone to substitution .

- Molecular Electrostatic Potential (MEP): Maps reveal electron-deficient regions near halogens, guiding predictions for nucleophilic attack .

How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

- Reproducibility Checks: Validate purity via HPLC and elemental analysis. Contaminants (e.g., residual solvents) can alter melting points .

- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, resolving discrepancies in NMR assignments .

- Interlab Comparisons: Cross-reference data with standardized databases (e.g., NIST Chemistry WebBook protocols) .

What strategies optimize the stability of this compound during long-term storage?

Advanced Analysis:

- Light Sensitivity: Store in amber vials under inert gas (Argon) to prevent photodegradation of C-I bonds .

- Temperature: –20°C storage reduces thermal decomposition; avoid freeze-thaw cycles to prevent crystallization-induced degradation .

How does steric hindrance from the 3-methyl group influence nucleophilic aromatic substitution (NAS) reactions?

Advanced Analysis:

The 3-methyl group sterically shields the 4-position, directing NAS to the 2-iodo (para to methyl) and 5-bromo (meta) positions. Example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.